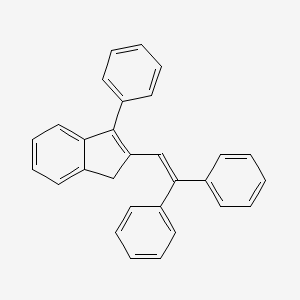
2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a complex arrangement of phenyl groups and indene, making it a subject of interest in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene typically involves the reaction of 2-bromoanthracene with diphenylethene under specific conditions. The process includes:
Reactants: 2-bromoanthracene and diphenylethene.
Solvent: Anhydrous tetrahydrofuran (THF).
Catalyst: n-Butyllithium (n-BuLi).
Temperature: The reaction is carried out at -78°C to ensure the stability of intermediates.
Procedure: The mixture is stirred under an inert atmosphere, usually argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with Receptors: Modulate receptor-mediated signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, and differentiation.
相似化合物的比较
Similar Compounds
2-(2,2-Diphenylethenyl)anthracene: Known for its electrical charge transport properties and aggregated induced emission (AIE) behavior.
2-(2,2-Diphenylethenyl)naphthalene: Exhibits similar structural features but with different electronic properties.
Uniqueness
2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene is unique due to its specific arrangement of phenyl groups and indene, which imparts distinct chemical and physical properties
生物活性
2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular formula for this compound is C23H20. The structure consists of an indene core substituted with diphenylethenyl and phenyl groups, which may contribute to its biological properties.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. These interactions may include:
- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It can inhibit enzymes that are crucial for various metabolic processes, potentially leading to therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related indole derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting that the indene structure may enhance antimicrobial activity due to its unique electronic properties and steric configuration .
Anticancer Potential
Research has highlighted the potential of indene derivatives in cancer therapy. The structural features of this compound may allow it to act as an anticancer agent by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms .
Study on Antimycobacterial Activity
A study focused on related indole compounds demonstrated their ability to inhibit M. tuberculosis growth effectively. The results showed that certain compounds had low cytotoxicity while maintaining potent antimycobacterial activity at concentrations close to their Minimum Inhibitory Concentration (MIC) . This suggests that modifications in the indole or indene structure could lead to improved efficacy and safety profiles.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of bulky groups like diphenyletheylene enhances the lipophilicity and bioavailability of these compounds. This is critical for their interaction with lipid membranes in microbial cells or cancer cells .
Data Table: Summary of Biological Activities
属性
CAS 编号 |
919789-17-6 |
|---|---|
分子式 |
C29H22 |
分子量 |
370.5 g/mol |
IUPAC 名称 |
2-(2,2-diphenylethenyl)-3-phenyl-1H-indene |
InChI |
InChI=1S/C29H22/c1-4-12-22(13-5-1)28(23-14-6-2-7-15-23)21-26-20-25-18-10-11-19-27(25)29(26)24-16-8-3-9-17-24/h1-19,21H,20H2 |
InChI 键 |
CVZPMUZGFPQOSB-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















